molecular formula C20H18N4OS B2868457 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 872987-43-4

2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2868457
CAS No.: 872987-43-4
M. Wt: 362.45
InChI Key: UXMKEBSZRPEBEK-UHFFFAOYSA-N
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Description

2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline ring, a pyridazine ring, and a pyridine ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a 1,4-diketone.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The final step involves coupling the quinoline, pyridazine, and pyridine rings through a series of nucleophilic substitution reactions and thiolation to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

The mechanism of action of 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)ethanone: Lacks the sulfanyl group.

    1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)thioethanol: Contains a hydroxyl group instead of a ketone.

Uniqueness

2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the presence of the sulfanyl group, which can impart specific chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c25-20(24-13-3-5-16-4-1-2-6-18(16)24)14-26-19-8-7-17(22-23-19)15-9-11-21-12-10-15/h1-2,4,6-12H,3,5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMKEBSZRPEBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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